4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one
Description
This compound is a synthetic chromen-2-one (coumarin) derivative featuring a piperazine linker substituted with a benzodioxolylmethyl group. The chromenone core is modified with a chlorine atom at position 6 and a methyl group at position 7, which are critical for its structural and pharmacological properties. This compound is structurally analogous to other piperazine-linked chromenones investigated for antimicrobial, anticancer, or CNS-related activities .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chloro-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-15-8-21-18(11-19(15)24)17(10-23(27)30-21)13-26-6-4-25(5-7-26)12-16-2-3-20-22(9-16)29-14-28-20/h2-3,8-11H,4-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHOANWRDVLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to influence gaba-ergic neurotransmission in the brain.
Mode of Action
It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain, which could imply a potential interaction with GABA receptors or related enzymes and transporters.
Biochemical Pathways
Given the suggested influence on gaba-ergic neurotransmission, it is plausible that this compound could affect pathways related to the synthesis, release, reuptake, or degradation of GABA, or the signal transduction pathways downstream of GABA receptor activation.
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity in several seizure models, suggesting that this compound might have similar effects.
Biological Activity
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one is a member of the chromone family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and neurological research. This article reviews the current understanding of its biological activity, supported by recent studies and findings.
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 373.81 g/mol
- CAS Number : Not specified in the literature.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. A notable study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited potent antitumor activity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were markedly lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Table 1: Anticancer Activity Comparison
The mechanism of action appears to involve the inhibition of EGFR tyrosine kinase , which plays a critical role in cell proliferation and survival pathways. This was further supported by molecular docking studies that suggested strong binding affinity between the compound and the EGFR active site .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that similar benzo[d][1,3]dioxole derivatives possess varying degrees of antibacterial and antifungal activities. For instance, compounds were tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A (benzo[d][1,3]dioxole derivative) | S. aureus | 32 | |
| Compound B (benzo[d][1,3]dioxole derivative) | C. albicans | 16 |
Case Studies
A case study focusing on a specific derivative of the compound was conducted to evaluate its effects on cancer cell lines and normal cells. The results indicated that while the compound effectively induced apoptosis in cancer cells through the mitochondrial pathway (evidenced by changes in Bax and Bcl-2 protein levels), it did not exhibit cytotoxicity towards normal cells at similar concentrations . This selectivity is crucial for developing targeted therapies with reduced side effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 382.8 g/mol. The structure includes a chromenone moiety, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole and piperazine groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activity. In vitro tests have revealed that it can inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values indicate its potential effectiveness comparable to established antimicrobial drugs.
Case Study: Anticancer Activity
A study conducted by Gondru et al. synthesized various chromenone derivatives and evaluated their anticancer effects on different cell lines. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong potential for further development as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties of related compounds showed that certain derivatives could effectively inhibit the growth of resistant bacterial strains. The study utilized both disk diffusion and broth microdilution methods to determine efficacy and establish structure-activity relationships .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Piperazine Substituents: The benzodioxolylmethyl group in the target compound introduces a rigid, lipophilic aromatic system, which contrasts with the simpler 3-chlorophenyl (polar, electron-withdrawing) and 4-methylpiperazinyl (non-aromatic, basic) groups in analogs . This likely impacts receptor-binding affinity and metabolic stability.
Chromenone Modifications: The 6-chloro-7-methyl pattern is conserved across all analogs, suggesting these groups are critical for maintaining the chromenone’s planar conformation and electron distribution .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a benzodioxolylmethyl-piperazine intermediate and a 6-chloro-7-methyl-chromenone precursor, similar to methods described for related piperazine derivatives (e.g., coupling reactions in and ) .
Research Findings and Limitations
- Structural Insights : Crystallographic data for such compounds (e.g., ORTEP-3 software in ) could resolve conformational preferences but are absent in the provided evidence .
- Biological Data: No direct pharmacological studies are cited for the target compound. However, analogs like 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () show activity in antimicrobial screens, suggesting the target compound may share similar mechanisms .
- SAR Trends: The benzodioxole group’s role aligns with studies on compound 74 (), where benzo[d][1,3]dioxole improved binding to enzymes like cyclooxygenase or monoamine oxidases .
Q & A
Q. What are the key synthetic strategies for constructing the piperazine-linked benzodioxole and chromenone moieties in this compound?
Methodological Answer: The synthesis typically involves modular assembly of three components: the benzodioxole-piperazine fragment, the chlorinated chromenone core, and a methyl linker. Key steps include:
- Nucleophilic substitution : Alkylation of the piperazine nitrogen with a benzodioxol-5-ylmethyl halide to form the benzodioxole-piperazine intermediate .
- Mannich reaction : Introduction of the methyl linker between the piperazine and chromenone via a three-component reaction involving formaldehyde .
- Chromenone synthesis : Cyclization of substituted salicylaldehyde derivatives using Claisen-Schmidt condensation, followed by halogenation (chlorination) at the 6-position .
Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (LC-MS) :
Q. What standard biological screening assays are recommended for initial pharmacological evaluation?
Methodological Answer:
- Enzyme inhibition assays : Test activity against kinases (e.g., PI3K, MAPK) or phosphodiesterases due to the chromenone scaffold’s known affinity for ATP-binding pockets .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors (5-HT₁A, D₂) due to the piperazine moiety’s CNS-targeting potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed between in vitro and cellular models?
Methodological Answer:
- Experimental design adjustments :
- Solubility optimization : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity. Confirm compound stability in culture media via LC-MS .
- Metabolic stability testing : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the benzodioxole ring) .
- Data normalization :
Q. What methodologies are effective for analyzing potential tautomeric forms or conformational isomers in this compound?
Methodological Answer:
- Dynamic NMR (DNMR) :
- X-ray crystallography :
- Resolve tautomerism in the chromenone carbonyl group (keto-enol equilibrium) by growing single crystals via vapor diffusion (solvent: ethyl acetate/hexane) .
- Density Functional Theory (DFT) :
Q. How should structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacophore?
Methodological Answer:
- Scaffold modifications :
- Pharmacokinetic profiling :
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields for the Mannich reaction step?
Methodological Answer:
- Variable control :
- Byproduct identification :
- Use preparative TLC to isolate impurities (e.g., dimerized chromenone derivatives) and characterize via HR-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
